molecular formula C17H14ClNO2 B1350460 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid CAS No. 339016-33-0

2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid

Cat. No. B1350460
CAS RN: 339016-33-0
M. Wt: 299.7 g/mol
InChI Key: BMZCMTIGPMYJKO-UHFFFAOYSA-N
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Description

2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid (CB-IA) is an organic compound belonging to the class of carboxylic acids. It is a derivative of indole-3-acetic acid (IAA), which is an important plant hormone. CB-IA has been studied extensively due to its potential applications in scientific research, as well as its biochemical and physiological effects.

Scientific Research Applications

Novel Indoloketopiperazine Derivatives

2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid is a key intermediate in the synthesis of unique indoloketopiperazine derivatives. These compounds, obtained through a specialized Ugi reaction, exhibit moderate to high yields and have potential applications in medicinal chemistry and drug design (Ghandi, Zarezadeh, & Taheri, 2012).

Anti-bacterial and Enzymatic Inhibition

In another study, 2-(1H-Indol-3-yl)acetic acid derivatives demonstrated antibacterial activities against various bacterial strains. Additionally, some of these compounds exhibited moderate to weak anti-enzymatic potential against α-Glucosidase and Butyrylcholinesterase. Notably, certain derivatives showed excellent anti-enzymatic potentials against Lipoxygenase, indicating potential therapeutic applications in inflammatory ailments (Rubab et al., 2017).

Synthesis of COX-2 Inhibitors

A novel synthesis method for 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, a selective COX-2 inhibitor, was developed. This synthesis involved an innovative indole formation process and has implications for the development of new anti-inflammatory drugs (Caron et al., 2003).

Antimicrobial Activity of Novel Compounds

Research involving the synthesis and biological evaluation of 2-(3-(2-Chloro-3-Oxo-4-Phenylcyclobutyl)-1h-Indol-1-Yl)-N'-(Thiazol-2-Yl) Acetohydrazide revealed notable antimicrobial activities. The compounds exhibited efficacy against various microorganisms, suggesting their utility in antimicrobial treatments (Muralikrishna et al., 2014).

Antioxidant Evaluation

A study focused on the antioxidant activities of indole-3-acetic acid analogues, derived from the reaction of 2-(1H-indol-3-yl)acetyl chloride with aniline and substituted anilines. Among these analogues, certain compounds demonstrated significant antioxidant activity, offering insights into the development of new antioxidant agents (Naik, Kumar, & Harini, 2011).

properties

IUPAC Name

2-[1-[(3-chlorophenyl)methyl]indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c18-14-5-3-4-12(8-14)10-19-11-13(9-17(20)21)15-6-1-2-7-16(15)19/h1-8,11H,9-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZCMTIGPMYJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377381
Record name {1-[(3-Chlorophenyl)methyl]-1H-indol-3-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid

CAS RN

339016-33-0
Record name 1-[(3-Chlorophenyl)methyl]-1H-indole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339016-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {1-[(3-Chlorophenyl)methyl]-1H-indol-3-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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